molecular formula C17H14BrN3O3S B394407 N-(4-bromophenyl)-2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide CAS No. 312279-30-4

N-(4-bromophenyl)-2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Cat. No.: B394407
CAS No.: 312279-30-4
M. Wt: 420.3g/mol
InChI Key: ZJGAIODQFVTJNC-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a complex organic compound that features a bromophenyl group, a methoxyphenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, which is then functionalized with the methoxyphenyl group. The bromophenyl group is introduced through a nucleophilic substitution reaction. The final step involves the formation of the acetamide linkage under controlled conditions, often using reagents such as acetic anhydride and a base like pyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-bromophenyl)-2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The bromophenyl and methoxyphenyl groups may enhance the compound’s binding affinity and specificity towards these targets. The exact pathways involved can vary depending on the biological context and the specific targets being investigated .

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromophenyl)benzamide: Similar structure but lacks the oxadiazole ring.

    4-bromophenyl 4-bromobenzoate: Contains a bromophenyl group but differs in the functional groups attached.

Uniqueness

N-(4-bromophenyl)-2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is unique due to the presence of the oxadiazole ring, which imparts specific chemical and biological properties.

Properties

CAS No.

312279-30-4

Molecular Formula

C17H14BrN3O3S

Molecular Weight

420.3g/mol

IUPAC Name

N-(4-bromophenyl)-2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C17H14BrN3O3S/c1-23-14-8-2-11(3-9-14)16-20-21-17(24-16)25-10-15(22)19-13-6-4-12(18)5-7-13/h2-9H,10H2,1H3,(H,19,22)

InChI Key

ZJGAIODQFVTJNC-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)Br

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

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